molecular formula C15H10BrN3O2 B2571184 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid CAS No. 924193-35-1

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid

Cat. No.: B2571184
CAS No.: 924193-35-1
M. Wt: 344.168
InChI Key: WQVNZNLTDMDGOA-UHFFFAOYSA-N
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Description

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid is a chemical compound with the molecular formula C15H10BrN3O2 and a molecular weight of 344.16 g/mol . This compound is notable for its structure, which includes a 4-bromophenyl group and a 1,2,3-triazole ring attached to a benzoic acid moiety. It is used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Coupling with benzoic acid: The final step involves coupling the 4-bromophenyl-1,2,3-triazole intermediate with benzoic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the triazole ring and the benzoic acid moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and the bromophenyl group can play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl derivatives: Compounds like 4-bromophenylbenzene and 4-bromobiphenyl share the bromophenyl group but differ in their overall structure and properties.

    1,2,3-Triazole derivatives: Compounds containing the 1,2,3-triazole ring, such as 1-(4-bromophenyl)-1H-1,2,3-triazole, have similar structural features but may have different functional groups attached.

Uniqueness

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid is unique due to the combination of the bromophenyl group, the 1,2,3-triazole ring, and the benzoic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications.

Properties

IUPAC Name

4-[5-(4-bromophenyl)triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-12-5-1-10(2-6-12)14-9-17-18-19(14)13-7-3-11(4-8-13)15(20)21/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVNZNLTDMDGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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